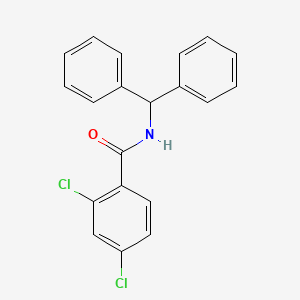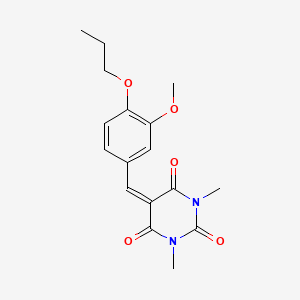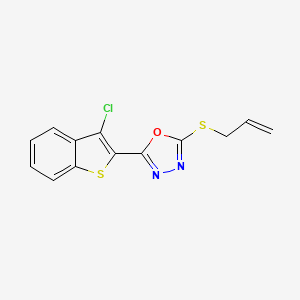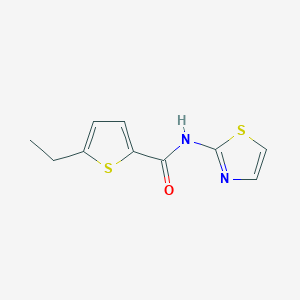
2,4-dichloro-N-(diphenylmethyl)benzamide
説明
2,4-dichloro-N-(diphenylmethyl)benzamide, also known as diclofop-methyl, is a widely used herbicide that belongs to the family of aryloxyphenoxypropionate (AOPP) herbicides. It is commonly used to control grass weeds in crops such as wheat, barley, and oats. Diclofop-methyl is known for its selective action against grass weeds, leaving broadleaf crops unharmed.
作用機序
Diclofop-methyl works by inhibiting the production of lipids in the target plant. Specifically, it inhibits the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the first step in the biosynthesis of fatty acids. This inhibition leads to a depletion of lipids in the target plant, ultimately resulting in its death.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have various biochemical and physiological effects on plants. Studies have shown that 2,4-dichloro-N-(diphenylmethyl)benzamidehyl can cause a decrease in chlorophyll content, photosynthetic rate, and stomatal conductance in the target plant. It can also cause an increase in oxidative stress, leading to the production of reactive oxygen species (ROS) and lipid peroxidation.
実験室実験の利点と制限
Diclofop-methyl has several advantages for use in lab experiments. It is a selective herbicide, meaning it only targets grass weeds and not broadleaf crops. This makes it an ideal herbicide for use in crops such as wheat, barley, and oats. Additionally, 2,4-dichloro-N-(diphenylmethyl)benzamidehyl is relatively easy to apply and has a low toxicity to humans and animals.
One limitation of 2,4-dichloro-N-(diphenylmethyl)benzamidehyl is that it can have negative effects on non-target plants and organisms. Studies have shown that 2,4-dichloro-N-(diphenylmethyl)benzamidehyl can be toxic to some aquatic organisms, such as fish and aquatic plants. Additionally, 2,4-dichloro-N-(diphenylmethyl)benzamidehyl can persist in the soil for a long time, potentially leading to environmental contamination.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-(diphenylmethyl)benzamidehyl. One area of research could focus on the development of new formulations of 2,4-dichloro-N-(diphenylmethyl)benzamidehyl that are more environmentally friendly and have less impact on non-target organisms. Another area of research could focus on the use of 2,4-dichloro-N-(diphenylmethyl)benzamidehyl as a fungicide, particularly in the control of plant pathogenic fungi. Additionally, research could be done on the potential use of 2,4-dichloro-N-(diphenylmethyl)benzamidehyl in combination with other herbicides to increase its effectiveness and reduce the development of herbicide-resistant weeds.
Conclusion:
In conclusion, 2,4-dichloro-N-(diphenylmethyl)benzamidehyl is a widely used herbicide that has been extensively studied for its herbicidal properties. Its selective action against grass weeds makes it an ideal herbicide for use in crops such as wheat, barley, and oats. However, there are limitations to its use, including its potential impact on non-target organisms and its persistence in the soil. Future research on 2,4-dichloro-N-(diphenylmethyl)benzamidehyl could focus on developing new formulations that are more environmentally friendly, investigating its potential use as a fungicide, and exploring its use in combination with other herbicides.
科学的研究の応用
Diclofop-methyl has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of grass weeds in various crops. In addition to its herbicidal properties, 2,4-dichloro-N-(diphenylmethyl)benzamidehyl has also been studied for its potential use as a fungicide. Studies have shown that 2,4-dichloro-N-(diphenylmethyl)benzamidehyl has antifungal activity against various plant pathogenic fungi.
特性
IUPAC Name |
N-benzhydryl-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO/c21-16-11-12-17(18(22)13-16)20(24)23-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKNJZMOCWCGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-ethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4835903.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4835904.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4835910.png)
![4-bromo-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B4835917.png)
![2,2-dichloro-1-methyl-N'-[1-(4-propoxyphenyl)pentylidene]cyclopropanecarbohydrazide](/img/structure/B4835926.png)
![1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B4835929.png)

![1-phenyl-4-[2-(propylsulfonyl)benzoyl]piperazine](/img/structure/B4835933.png)

![tert-butyl 4-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4835948.png)
![benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4835961.png)


![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4835998.png)